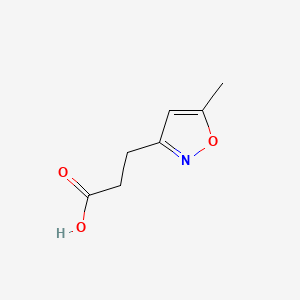5-Methyl-3-isoxazolepropionic acid
CAS No.: 80073-32-1
Cat. No.: VC1710970
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 80073-32-1 |
|---|---|
| Molecular Formula | C7H9NO3 |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | 3-(5-methyl-1,2-oxazol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C7H9NO3/c1-5-4-6(8-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
| Standard InChI Key | XSJUUJCTQWMNNG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)CCC(=O)O |
| Canonical SMILES | CC1=CC(=NO1)CCC(=O)O |
Introduction
Chemical Identity and Structure
5-Methyl-3-isoxazolepropionic acid (CAS 80073-32-1) is an organic compound with the molecular formula C7H9NO3 . The compound features an isoxazole ring with a methyl group at position 5 and a propionic acid chain at position 3 . It is important to distinguish this compound from the structurally related α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), which contains an additional amino group and has different biological activities.
Nomenclature and Synonyms
The compound is known by several names in scientific literature:
-
5-Methyl-3-isoxazolepropionic acid (primary name)
-
3-(5-methyl-1,2-oxazol-3-yl)propanoic acid (IUPAC name)
-
MeIPA (common abbreviation)
-
3-Methyl-5-isoxazolepropionic acid (alternative name)
Structural Properties
The structural characteristics of 5-Methyl-3-isoxazolepropionic acid include:
| Property | Value |
|---|---|
| Molecular Formula | C7H9NO3 |
| Molecular Weight | Approximately 169.15 g/mol |
| Core Structure | Isoxazole ring with methyl and propionic acid substituents |
| Functional Groups | Carboxylic acid, heterocyclic aromatic ring |
Physical and Chemical Properties
The physical and chemical properties of 5-Methyl-3-isoxazolepropionic acid contribute to its utility in various applications and influence its handling requirements in laboratory settings.
Physical State and Appearance
5-Methyl-3-isoxazolepropionic acid typically exists as a solid at room temperature . While specific melting point data for this exact compound is limited in the provided sources, related isoxazole derivatives often have melting points in the range of 100-200°C.
Solubility and Stability
Synthesis and Preparation Methods
Chemical Synthesis
One documented method for obtaining 5-Methyl-3-isoxazolepropionic acid involves the conversion of precursor compounds:
Succinylacetone and succinylacetoacetate can be converted to 5(3)-methyl-3(5)-isoxazole propionic acid by treating them with a solution of hydroxylamine-HCl at a pH less than 3 and at 80°C . This reaction involves cyclization with hydroxylamine to form the isoxazole ring structure.
Analytical Preparation
In analytical applications, the compound is often extracted using diethyl ether after its formation. Further derivatization using N-methyl-N-t. butyldimethyl silyl-trifluoro acetamide allows for gas chromatography-mass spectrometry analysis . This method enables detection of concentrations as low as 10 nmol/L in physiological samples.
Analytical Applications
Isotope Dilution Analysis
5-Methyl-3-isoxazolepropionic acid plays a crucial role in isotope dilution methods for the determination of succinylacetone and succinylacetoacetate in physiological samples . This application is particularly relevant in clinical diagnostics.
The analytical procedure typically follows these steps:
-
Conversion of target analytes to 5-Methyl-3-isoxazolepropionic acid
-
Extraction using diethyl ether
-
Derivatization with N-methyl-N-t. butyldimethyl silyl-trifluoro acetamide
-
Analysis by gas chromatography-mass spectrometry
Isotope Labeling
Isotopically labeled variants of the compound, such as (15N)-5(3)-methyl-3(5)-isoxazole propionic acid, have been synthesized and utilized as internal standards for isotope dilution analysis . This approach enhances the accuracy and reliability of quantitative measurements in complex biological matrices.
Relationship to AMPA and Neurochemical Significance
Structural Comparison with AMPA
While 5-Methyl-3-isoxazolepropionic acid shares some structural similarities with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), they are distinct compounds with different biological activities:
| Feature | 5-Methyl-3-isoxazolepropionic acid | AMPA |
|---|---|---|
| Molecular Formula | C7H9NO3 | C7H10N2O4 |
| Amino Group | Absent | Present (α-position) |
| Hydroxyl Group | Absent | Present (position 3) |
| Biological Activity | Limited information available | AMPA receptor agonist |
| Neurological Effects | Not established | Excitatory neurotransmitter activity |
Research Context and Future Directions
Current Research Landscape
Research on 5-Methyl-3-isoxazolepropionic acid appears primarily focused on its analytical applications, particularly in biochemical assays involving succinylacetone and succinylacetoacetate . In contrast, the related compound AMPA has been extensively studied for its role in neurotransmission and is the target of various pharmaceutical interventions for neurological conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume